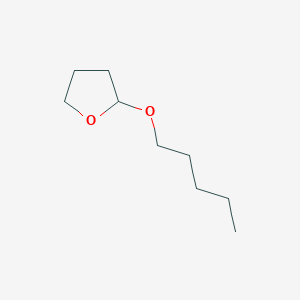
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one is an organic compound that belongs to the class of nitroketones. This compound is characterized by the presence of a nitro group (-NO2) and a ketone group (C=O) within its molecular structure. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one typically involves multi-step organic reactions. One common method involves the nitration of a precursor compound, followed by a series of substitution and condensation reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions. The process is optimized to maximize yield and minimize waste, often employing continuous flow reactors and automated systems to maintain precise control over reaction conditions. Safety measures are also crucial due to the handling of potentially hazardous reagents and intermediates.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group (-NH2) under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-2-nitropropane: Similar structure but with a different position of the nitro group.
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutane: Similar structure but without the ketone group.
Uniqueness
3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one is unique due to the presence of both a nitro group and a ketone group within its structure
特性
CAS番号 |
62557-92-0 |
|---|---|
分子式 |
C18H18ClNO5 |
分子量 |
363.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-4-nitrobutan-1-one |
InChI |
InChI=1S/C18H18ClNO5/c1-24-17-8-5-13(10-18(17)25-2)16(21)9-14(11-20(22)23)12-3-6-15(19)7-4-12/h3-8,10,14H,9,11H2,1-2H3 |
InChIキー |
FPOCNAQKZRWXSN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)CC(C[N+](=O)[O-])C2=CC=C(C=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)
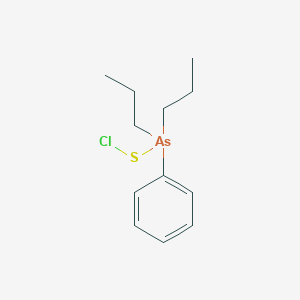

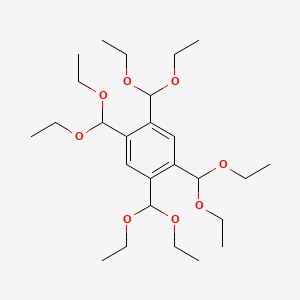
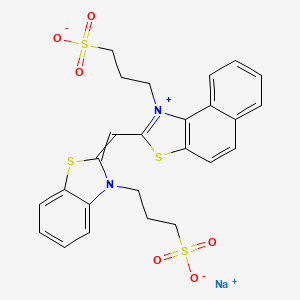
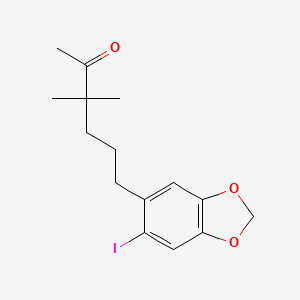
![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)
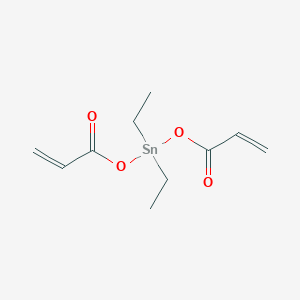

![4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14517371.png)
